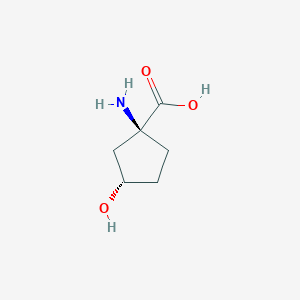![molecular formula C7H11IO2 B14057800 3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
3-(Iodomethyl)hexahydrofuro[2,3-b]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is a bicyclic organic compound that features an iodine atom attached to a methyl group, which is further connected to a hexahydrofuro[2,3-b]furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydrofuro[2,3-b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-(Iodomethyl)hexahydrofuro[2,3-b]furan can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include deiodinated compounds or reduced functional groups.
Aplicaciones Científicas De Investigación
3-(Iodomethyl)hexahydrofuro[2,3-b]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan depends on its application. In biochemical contexts, it may act by modifying specific proteins or nucleic acids through covalent bonding. The iodine atom can facilitate the formation of reactive intermediates that interact with molecular targets, leading to changes in biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Iodomethyl)hexahydrofuro[3,2-b]furan
- 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
Comparison
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is unique due to its specific ring structure and the position of the iodine atom. This structural uniqueness can result in different reactivity and biological activity compared to its analogs. For instance, the position of the iodine atom can influence the compound’s ability to undergo substitution reactions and its interaction with biological targets.
Propiedades
Fórmula molecular |
C7H11IO2 |
|---|---|
Peso molecular |
254.07 g/mol |
Nombre IUPAC |
4-(iodomethyl)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan |
InChI |
InChI=1S/C7H11IO2/c8-3-5-4-10-7-6(5)1-2-9-7/h5-7H,1-4H2 |
Clave InChI |
XXSHYHSKCVMAPZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C1C(CO2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)


![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)



![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)




![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
